molecular formula C21H30BF2NO4 B14766106 tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B14766106
M. Wt: 409.3 g/mol
InChI Key: IMHXIPSXJKHRSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that features a tert-butyl group, a difluoromethyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the difluoromethyl group, and the attachment of the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of boron-containing molecules with biological systems.

Medicine

In medicine, the compound’s potential as a precursor for boron-containing drugs is being explored. Boron-containing compounds have shown promise in various therapeutic applications, including cancer treatment and antimicrobial agents .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their activity and function. This interaction can modulate various biological pathways, making the compound a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate apart from these similar compounds is its unique combination of functional groups.

Properties

Molecular Formula

C21H30BF2NO4

Molecular Weight

409.3 g/mol

IUPAC Name

tert-butyl 6-(difluoromethyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C21H30BF2NO4/c1-19(2,3)27-18(26)25-9-8-13-10-14(17(23)24)11-16(15(13)12-25)22-28-20(4,5)21(6,7)29-22/h10-11,17H,8-9,12H2,1-7H3

InChI Key

IMHXIPSXJKHRSV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CN(CC3)C(=O)OC(C)(C)C)C(F)F

Origin of Product

United States

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